molecular formula C8H7BrF2O B12951506 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene CAS No. 873373-81-0

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene

Katalognummer: B12951506
CAS-Nummer: 873373-81-0
Molekulargewicht: 237.04 g/mol
InChI-Schlüssel: QDZHHAGHCLWYBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, difluoro, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-4-methoxybenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromomethyl and difluoro groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s ability to undergo substitution and oxidation reactions makes it a versatile tool in chemical biology and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Bromomethyl)-2,4-difluoro-5-methoxybenzene
  • 1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene
  • 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene

Uniqueness

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both bromomethyl and difluoro groups provides a combination of electrophilic and nucleophilic sites, making it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

873373-81-0

Molekularformel

C8H7BrF2O

Molekulargewicht

237.04 g/mol

IUPAC-Name

1-(bromomethyl)-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C8H7BrF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI-Schlüssel

QDZHHAGHCLWYBZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)F)CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.